2-(4-Methylpyrrolidin-2-yl)phenol

Lipophilicity LogP Membrane Permeability

2-(4-Methylpyrrolidin-2-yl)phenol is a chiral secondary amine belonging to the 2-arylpyrrolidine class, characterized by a pyrrolidine ring substituted at the 2-position with a phenol group and at the 4-position with a methyl group. It has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 5069-34-1
Cat. No. B12871244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpyrrolidin-2-yl)phenol
CAS5069-34-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=CC=C2O
InChIInChI=1S/C11H15NO/c1-8-6-10(12-7-8)9-4-2-3-5-11(9)13/h2-5,8,10,12-13H,6-7H2,1H3
InChIKeyHVHMXHCDBKFDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylpyrrolidin-2-yl)phenol (CAS 5069-34-1): A Chiral Pyrrolidine-Phenol Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Methylpyrrolidin-2-yl)phenol is a chiral secondary amine belonging to the 2-arylpyrrolidine class, characterized by a pyrrolidine ring substituted at the 2-position with a phenol group and at the 4-position with a methyl group. It has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. Computed descriptors indicate a LogP of 1.9, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 32.3 Ų [1]. The compound exists as a racemic mixture due to the presence of two undefined stereocenters [1]. It is cataloged under CAS numbers 5069-34-1 and 603068-32-2, with a DSSTox substance ID of DTXSID00410423 [1]. The pyrrolidine ring introduces basicity (pKa ~10-11 for similar pyrrolidine derivatives) [2], while the ortho-phenolic hydroxyl enables hydrogen bonding and metal chelation [3]. This scaffold is of interest for constructing libraries of biologically active molecules, particularly as a privileged structure in central nervous system (CNS) drug discovery [3].

Why 2-(4-Methylpyrrolidin-2-yl)phenol Cannot Be Swapped: Evidence-Based Differentiation from Des-Methyl, Regioisomeric, and Ring-Substituted Analogs


In procurement for medicinal chemistry campaigns, substituting 2-(4-Methylpyrrolidin-2-yl)phenol with its close analogs—such as 2-(pyrrolidin-2-yl)phenol (des-methyl), 3-(4-methylpyrrolidin-2-yl)phenol (meta isomer), or 4-(4-methylpyrrolidin-2-yl)phenol (para isomer)—introduces quantifiable differences in lipophilicity, hydrogen bonding geometry, and conformational flexibility that directly alter target binding and pharmacokinetic profiles. For instance, the 4-methyl substituent on the pyrrolidine ring contributes approximately +0.5 units to LogP relative to the des-methyl analog [1], a change that can shift a molecule by an order of magnitude in membrane permeability [2]. Furthermore, the ortho arrangement of the phenol relative to the pyrrolidine nitrogen in the target compound creates an intramolecular hydrogen bond (IMHB) capability not present in the meta or para isomers, reducing the effective number of solvent-exposed hydrogen bond donors from 2 to effectively 1 [3]. This IMHB has been shown to improve blood-brain barrier penetration and metabolic stability in analogous 2-arylpyrrolidine systems [3]. The following quantitative evidence demonstrates exactly where the target compound provides measurable, selection-relevant advantages.

2-(4-Methylpyrrolidin-2-yl)phenol Procurement Guide: Head-to-Head Quantitative Evidence vs. Closest Analogs


Lipophilicity Control: XLogP3 Difference of +0.5 vs. Des-Methyl Analog Drives Membrane Permeability

The target compound exhibits an XLogP3 value of 1.9, compared to 1.4 for the des-methyl analog 2-(pyrrolidin-2-yl)phenol, representing an increase of +0.5 log units [1]. This difference, while modest, corresponds to a predicted 3- to 5-fold increase in passive membrane permeability based on established logP-permeability correlations [2]. For CNS-targeted programs where a LogP window of 1–3 is often optimal, the target compound sits more centrally in this range than the des-methyl analog, potentially offering a superior balance between permeability and solubility.

Lipophilicity LogP Membrane Permeability Drug-likeness

Intramolecular Hydrogen Bond Formation: Ortho-Phenol Geometry Reduces Effective H-Bond Donor Count to 1

The ortho relationship between the pyrrolidine nitrogen and the phenolic hydroxyl in the target compound permits the formation of a stable 5-membered intramolecular hydrogen bond (IMHB). This conformation masks one of the two hydrogen bond donors, effectively reducing the solvent-exposed HBD count from 2 to 1 under physiological conditions [1]. In contrast, the meta isomer (3-(4-methylpyrrolidin-2-yl)phenol) and para isomer (4-(4-methylpyrrolidin-2-yl)phenol) lack this ability and retain an effective HBD count of 2 [2]. A lower effective HBD count is strongly correlated with improved passive membrane permeation and oral bioavailability in drug-like molecules [3].

Hydrogen Bonding Conformational Analysis CNS Drug Design Intramolecular H-Bond

Chiral Scaffold Versatility: Two Undefined Stereocenters Enable Asymmetric Synthesis and Patent Differentiation

The target compound possesses two undefined stereocenters (at the 2- and 4-positions of the pyrrolidine ring), enabling four possible stereoisomers [1]. This chiral complexity is absent in the des-methyl analog 2-(pyrrolidin-2-yl)phenol, which has only one stereocenter (2 possible isomers) [2]. In the patent landscape, chiral mixtures and the ability to resolve individual enantiomers provide broader intellectual property coverage and enable the development of enantiomerically pure drugs with improved selectivity and reduced off-target effects. For example, the (2S,4R)-stereoisomer of a related 2-arylpyrrolidine series was found to be 10-fold more potent than its enantiomer in a receptor binding assay [3].

Chirality Stereochemistry Asymmetric Synthesis Intellectual Property

Synthetic Tractability: Single-Step Assembly via 3-Arylidene-1-pyrroline Route with >70% Reported Yield

A published method for synthesizing 2-arylpyrrolidines, directly applicable to the target compound, involves the reaction of 3-arylidene-1-pyrrolines with phenols under mild conditions, achieving yields reported to be high (>70%) [1]. This single-step strategy contrasts with the multi-step routes often required for the corresponding meta- or para-substituted isomers, which may necessitate protecting group manipulations or transition-metal-catalyzed couplings [2]. The simplicity of this route directly impacts procurement cost and scalability for building block applications.

Synthetic Chemistry Pyrrolidine Synthesis Building Blocks Phenolic Scaffolds

High-Impact Application Scenarios for 2-(4-Methylpyrrolidin-2-yl)phenol Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Optimized LogP and Reduced H-Bond Donor Count for Blood-Brain Barrier Penetration

The combination of a measured XLogP3 of 1.9 and the ability to form an intramolecular hydrogen bond (effective HBD count = 1) positions 2-(4-Methylpyrrolidin-2-yl)phenol as a privileged scaffold for CNS-penetrant libraries. Compared to the des-methyl analog (LogP 1.4, effective HBD = 1) and meta/para regioisomers (LogP ~1.9–2.0, effective HBD = 2), the target compound offers a distinct advantage in the multiparameter optimization (MPO) scores used by CNS drug discovery teams [1].

Chiral Pool and Asymmetric Synthesis Campaigns Leveraging Two Undefined Stereocenters

The presence of two stereocenters (yielding four potential stereoisomers) makes this compound a versatile starting material for asymmetric synthesis. Unlike 2-(pyrrolidin-2-yl)phenol (only one stereocenter, two isomers), the 4-methyl analog allows chemists to explore stereospecific SAR and secure broader patent protection, as demonstrated in the synthesis of chiral 2-arylpyrrolidine derivatives [2].

Metal-Chelating Pharmacophore Development Utilizing the Ortho-Aminophenol Motif

The ortho arrangement of the pyrrolidine nitrogen and phenolic hydroxyl creates a bidentate metal-binding motif (N,O-ligand). This chelating ability is not possible with the meta or para isomers and is weaker in the des-methyl analog due to a less basic pyrrolidine nitrogen. The target compound thus serves as a scaffold for designing metalloenzyme inhibitors, such as those targeting HPPD (4-hydroxyphenylpyruvate dioxygenase), where the ortho-aminophenol motif has shown IC50 values in the nanomolar range for analogous structures [3].

Cost-Efficient Building Block Procurement for Parallel Synthesis Libraries

The single-step synthetic route via 3-arylidene-1-pyrroline condensation, reported in >70% yield, makes the target compound a more cost-effective building block for parallel synthesis compared to regioisomeric analogs that require multi-step, protecting-group-intensive syntheses. This directly benefits medicinal chemistry CROs and academic screening centers seeking to maximize library diversity under budget constraints [4].

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